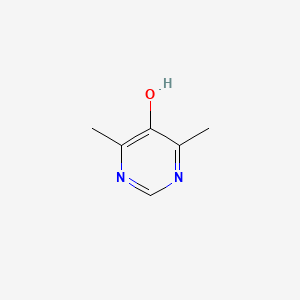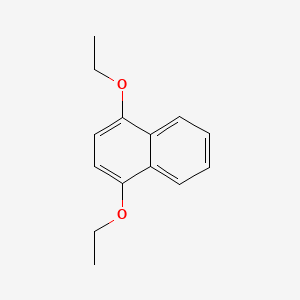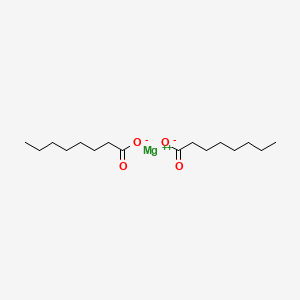
Magnesium caprylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium caprylate is a compound formed by the combination of magnesium and caprylic acid, a medium-chain fatty acid. Caprylic acid is commonly found in natural sources such as coconut oil and palm oil. This compound is known for its antimicrobial properties and potential benefits for gut health. It is often used in dietary supplements to support digestive health and maintain a balanced gut flora .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium caprylate can be synthesized by reacting caprylic acid with magnesium oxide or magnesium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt of caprylic acid. The general reaction can be represented as: [ \text{2C}8\text{H}{16}\text{O}_2 + \text{MgO} \rightarrow \text{Mg(C}8\text{H}{15}\text{O}_2)_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by combining caprylic acid with magnesium carbonate or magnesium oxide in the presence of a solvent such as ethanol or toluene. The mixture is heated to around 60°C, and carbon dioxide gas is bubbled through the solution to facilitate the reaction. The resulting product is then purified and dried to obtain this compound in its solid form .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium caprylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxide and caprylic acid.
Reduction: It can be reduced to form magnesium metal and caprylic acid.
Substitution: this compound can undergo substitution reactions with other acids to form different magnesium salts.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature conditions.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Other carboxylic acids in the presence of a catalyst.
Major Products:
Oxidation: Magnesium oxide and caprylic acid.
Reduction: Magnesium metal and caprylic acid.
Substitution: Different magnesium salts depending on the carboxylic acid used.
Wissenschaftliche Forschungsanwendungen
Magnesium caprylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: Studied for its antimicrobial properties and its role in maintaining gut health.
Medicine: Investigated for its potential to prevent fungal overgrowth and support immune function.
Industry: Utilized in the production of food supplements, detergents, lubricants, and anti-corrosion agents
Wirkmechanismus
Magnesium caprylate exerts its effects through several mechanisms:
Antimicrobial Action: Caprylic acid disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.
Gut Health: Promotes the growth of beneficial bacteria in the gut, supporting a balanced microbiome.
Immune Support: Enhances immune function by supporting gut health, which is closely linked to the immune system.
Vergleich Mit ähnlichen Verbindungen
Magnesium caprylate is unique due to its combination of magnesium and caprylic acid, offering both antimicrobial and gut health benefits. Similar compounds include:
Magnesium laurate: Formed from magnesium and lauric acid, known for its antimicrobial properties.
Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.
Magnesium citrate: Known for its high bioavailability and use as a dietary supplement for magnesium deficiency
This compound stands out due to its dual action in promoting gut health and preventing fungal overgrowth, making it a valuable compound in both health and industrial applications.
Eigenschaften
CAS-Nummer |
3386-57-0 |
|---|---|
Molekularformel |
C16H34MgO6 |
Molekulargewicht |
346.74 g/mol |
IUPAC-Name |
magnesium;octanoate;dihydrate |
InChI |
InChI=1S/2C8H16O2.Mg.2H2O/c2*1-2-3-4-5-6-7-8(9)10;;;/h2*2-7H2,1H3,(H,9,10);;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
MZRGUCFCILLMFQ-UHFFFAOYSA-L |
SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mg+2] |
Kanonische SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)
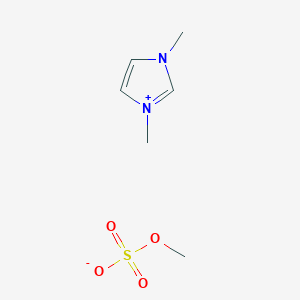
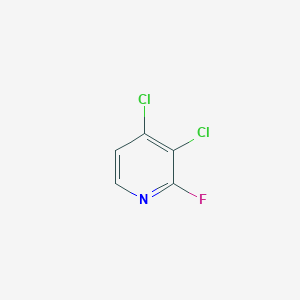

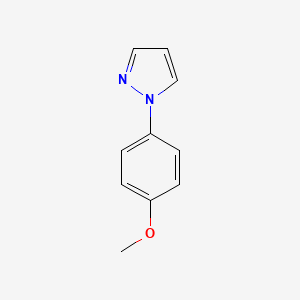
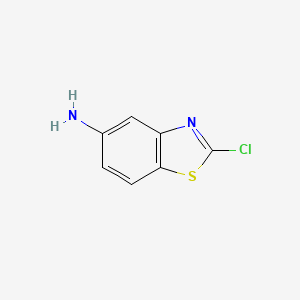
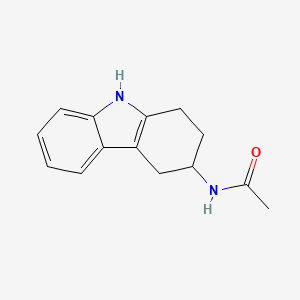
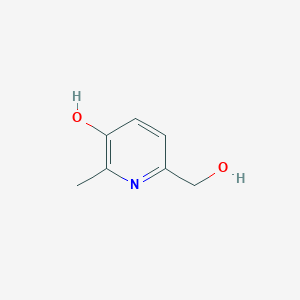
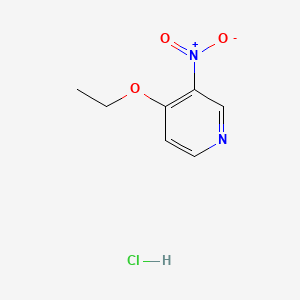
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
